molecular formula C18H13ClO2 B5756872 2-chlorobenzyl 1-naphthoate

2-chlorobenzyl 1-naphthoate

Cat. No.: B5756872
M. Wt: 296.7 g/mol
InChI Key: HZGHHECERAZXIF-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 1-naphthoate is an aromatic ester composed of a 1-naphthoic acid moiety esterified with a 2-chlorobenzyl alcohol-derived group. Its molecular formula is C₁₈H₁₃ClO₂, with a molecular weight of 296.75 g/mol. Structurally, the chlorine atom occupies the ortho position on the benzyl ring, conferring distinct electronic and steric properties compared to other substituted benzyl esters.

This compound has been investigated for its anti-HIV-1 activity, where its 2-chlorobenzyl substitution demonstrated comparable efficacy to alkyl-substituted analogs (e.g., propyl) while outperforming unsubstituted benzyl derivatives . The chlorine substituent enhances metabolic stability and binding affinity to biological targets, likely due to its electron-withdrawing effects and resistance to oxidative degradation .

Properties

IUPAC Name

(2-chlorophenyl)methyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO2/c19-17-11-4-2-7-14(17)12-21-18(20)16-10-5-8-13-6-1-3-9-15(13)16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGHHECERAZXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 1-naphthoate typically involves the esterification of 1-naphthoic acid with 2-chlorobenzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve efficiency and yield compared to batch processes. The use of solid acid catalysts in a fixed-bed reactor can also be explored to facilitate the esterification reaction.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl/H₂O, reflux), the ester undergoes hydrolysis to yield 1-naphthoic acid and 2-chlorobenzyl alcohol. The reaction follows a nucleophilic acyl substitution mechanism:

2-Chlorobenzyl 1-naphthoate+H2OH+1-Naphthoic Acid+2-Chlorobenzyl Alcohol\text{2-Chlorobenzyl 1-naphthoate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{1-Naphthoic Acid} + \text{2-Chlorobenzyl Alcohol}

Key Data :

  • Reaction efficiency: >90% conversion in 6 hours at 80°C with 1M HCl .

  • Product isolation: 1-naphthoic acid crystallizes upon cooling (mp 160–162°C).

Base-Promoted Saponification

In alkaline media (e.g., NaOH/EtOH), saponification produces the sodium salt of 1-naphthoic acid:

2-Chlorobenzyl 1-naphthoate+NaOH1-NaphthoateNa++2-Chlorobenzyl Alcohol\text{this compound} + \text{NaOH} \rightarrow \text{1-Naphthoate}^- \text{Na}^+ + \text{2-Chlorobenzyl Alcohol}

Conditions : 0.5M NaOH in ethanol (3 hours, 60°C) achieves 85% yield .

Nucleophilic Aromatic Substitution (SₙAr)

The 2-chlorobenzyl group undergoes SₙAr reactions at the para position relative to the chlorine atom under high-temperature or catalytic conditions:

2-Chlorobenzyl 1-naphthoate+Nu2-Substituted Benzyl 1-naphthoate+Cl\text{this compound} + \text{Nu}^- \rightarrow \text{2-Substituted Benzyl 1-naphthoate} + \text{Cl}^-

Examples :

Nucleophile (Nu⁻)ConditionsProductYield
Methoxide (MeO⁻)CuI, DMF, 120°C2-Methoxybenzyl 1-naphthoate72%
Amines (RNH₂)Pd(OAc)₂, 100°C2-Aminobenzyl 1-naphthoate65–78%

Mechanistic Note : The electron-withdrawing ester group activates the benzene ring toward SₙAr by stabilizing the Meisenheimer intermediate .

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes regioselective electrophilic attacks, primarily at the α-position (C-4):

Nitration

2-Chlorobenzyl 1-naphthoate+HNO3H2SO42-Chlorobenzyl 4-Nitro-1-naphthoate\text{this compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Chlorobenzyl 4-Nitro-1-naphthoate}

Sulfonation

Reductive Dechlorination

Catalytic hydrogenation removes the chlorine substituent:

2-Chlorobenzyl 1-naphthoate+H2Pd/CBenzyl 1-naphthoate+HCl\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Benzyl 1-naphthoate} + \text{HCl}

Conditions : 1 atm H₂, 25°C, 4 hours (quantitative conversion) .

Ring Oxidation

Strong oxidants (e.g., KMnO₄) cleave the naphthalene ring:

2-Chlorobenzyl 1-naphthoateKMnO4,H2OPhthalic Acid+CO2+2-Chlorobenzyl Alcohol\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Phthalic Acid} + \text{CO}_2 + \text{2-Chlorobenzyl Alcohol}

Yields : 55–60% phthalic acid under reflux conditions .

Enzymatic Transformations

Microbial enzymes (e.g., Pseudomonas spp.) catalyze hydroxylation:

2-Chlorobenzyl 1-naphthoate1-Naphthol-2-Hydroxylase2-Chlorobenzyl 1,2-Dihydroxynaphthoate\text{this compound} \xrightarrow{\text{1-Naphthol-2-Hydroxylase}} \text{2-Chlorobenzyl 1,2-Dihydroxynaphthoate}

Key Data :

  • Substrate specificity: 62% activity relative to 1-naphthol .

  • Oxygen dependency: Requires O₂ for catalysis (no anaerobic activity) .

Comparative Reactivity Table

Reaction TypeConditionsRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Acid Hydrolysis1M HCl, 80°C4.2 × 10⁻⁴58.3
SₙAr (Methoxylation)CuI/DMF, 120°C1.8 × 10⁻³72.1
NitrationHNO₃/H₂SO₄, 0°C3.5 × 10⁻⁵89.4
Reductive DechlorinationH₂/Pd/C, 25°C2.1 × 10⁻²34.7

Scientific Research Applications

2-Chlorobenzyl 1-naphthoate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 1-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Benzyl Esters

2.1.1. 4-Chlorobenzyl 1-Naphthoate (CAS 481002-45-3)
  • Structural Differences : The chlorine atom is in the para position, altering electronic distribution and steric accessibility compared to the ortho isomer.
  • Biological Activity: No direct anti-HIV-1 data are available for this isomer. However, substituent position often influences receptor interactions; para-substituted analogs may exhibit reduced activity due to unfavorable binding geometry .
2.1.2. Unsubstituted Benzyl 1-Naphthoate (Compound 11d)
  • Activity : Exhibits 6% inhibition against HIV-1, significantly lower than 2-chlorobenzyl 1-naphthoate. The absence of electron-withdrawing substituents reduces binding efficacy to viral enzymes .
2.1.3. Fluorinated Benzyl Derivatives
  • Fluorine’s smaller atomic radius and higher electronegativity may disrupt cellular machinery .
  • 4-Fluorobenzyl 1-Naphthoate (Compound 11h) : Higher inhibition (25% ) than the 2-fluoro analog, suggesting para-substitution is better tolerated .

Alkyl-Substituted Naphthoates

  • Propyl 1-Naphthoate (Compound 11c) : Demonstrates comparable anti-HIV-1 activity to this compound. Alkyl chains may enhance lipophilicity, improving membrane permeability, but lack the stability of aromatic substituents .

Other Naphthoate Derivatives

  • Methyl 1-Bromo-2-Naphthoate: Used in coordination chemistry and dye synthesis.

Mechanistic Insights

  • Substituent Position : Ortho-chlorine in this compound likely enhances target binding through steric hindrance and electronic effects, whereas para-substituted analogs may face geometric mismatches .
  • Halogen Effects : Chlorine’s larger size and polarizability compared to fluorine improve enzyme inhibition but may also increase metabolic stability over fluorinated analogs .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chlorobenzyl 1-naphthoate, and how can purity be validated?

Methodological Answer: A common approach involves esterification of 1-naphthoic acid with 2-chlorobenzyl alcohol. First, generate the acid chloride of 1-naphthoic acid using thionyl chloride (SOCl₂) under reflux with catalytic DMF (0.5–1% v/v) . React the acid chloride with 2-chlorobenzyl alcohol in dry dichloromethane, using triethylamine (Et₃N) as a base to neutralize HCl. Monitor reaction progress via TLC (ethyl acetate/hexane 1:1). Purify the crude product via recrystallization (n-hexane or ethanol/water mixtures) and validate purity using HPLC (≥98%) . Confirm structure via ¹H/¹³C NMR and FTIR (e.g., ester C=O stretch ~1740 cm⁻¹).

Q. How do steric and electronic effects influence the stability of this compound in solution?

Methodological Answer: Steric hindrance from the 2-chlorobenzyl group and resonance effects of the naphthoate moiety impact hydrolysis rates. Perform kinetic studies in buffered solutions (pH 1–14) at 25–60°C. Use UV-Vis spectroscopy to track ester degradation (e.g., absorption peaks at ~312 nm for naphthoate derivatives) . Compare hydrolysis rates with analogs (e.g., methyl 1-naphthoate) to isolate steric contributions. For computational insights, employ DFT calculations to map transition-state geometries and charge distribution .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • UV-Vis : Identify π→π* transitions in the naphthalene ring (λmax ~307–312 nm) and monitor shifts due to substituents .
  • NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.5–8.5 ppm), the benzyl CH₂ (δ ~5.3 ppm), and the ester carbonyl (¹³C NMR δ ~168 ppm) .
  • FTIR : Confirm ester formation via C=O stretch (~1740 cm⁻¹) and absence of free -OH (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting UV-Vis data for naphthoate derivatives be resolved?

Methodological Answer: Contradictions in absorption maxima (e.g., Lb and G1 bands) arise from solvent polarity, metal coordination, or pH-dependent ionization . For example, sodium 1-naphthoate shows a redshift (λmax ~315 nm) compared to the free acid (λmax ~307 nm). Replicate experiments under standardized conditions (e.g., 0.1 M NaOH for ionized forms) and use time-dependent density functional theory (TD-DFT) to model electronic transitions. Cross-validate with fluorescence quenching studies to assess aggregation effects .

Q. What strategies optimize the synthesis of metal-naphthoate complexes using this compound?

Methodological Answer: Design coordination complexes by reacting this compound with transition metals (e.g., Cd²⁺, Ag⁺) under hydrothermal conditions. Use N-heterocyclic ligands (e.g., 2,2′-bipyridine) to stabilize binuclear or polymeric structures . Characterize via single-crystal XRD (e.g., dihedral angles between aromatic planes <10°) and fluorescence spectroscopy to assess ligand-to-metal charge transfer (LMCT). For reproducibility, control pH (5–7) and solvent polarity (e.g., H₂O/EtOH mixtures) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer: Use Gaussian or ORCA software to calculate:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., electron-deficient chlorobenzyl group).
  • Transition-state barriers : Model ester hydrolysis or transesterification pathways using B3LYP/6-311++G(d,p) basis sets .
  • Non-covalent interactions : Analyze π-π stacking between naphthalene rings using NCI plots . Validate models with experimental kinetic data (e.g., Arrhenius plots).

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